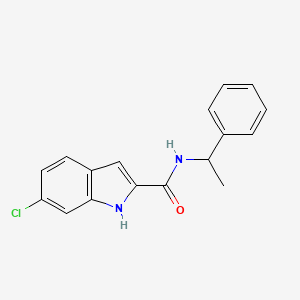
6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide, also known as RO-64-6198, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain sensation, appetite, and mood regulation. The inhibition of FAAH by RO-64-6198 leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various disease states.
作用機序
6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide selectively inhibits FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide leads to an increase in endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. In addition, endocannabinoids have been shown to play a role in various physiological processes such as appetite regulation, mood regulation, and neuroprotection.
実験室実験の利点と制限
One advantage of using 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide in lab experiments is its selectivity for FAAH, which allows for the specific inhibition of endocannabinoid degradation. However, one limitation is the potential for off-target effects, as FAAH is not the only enzyme involved in endocannabinoid metabolism.
将来の方向性
1. Further studies on the therapeutic potential of 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide in various disease states such as chronic pain, anxiety, and inflammation.
2. Development of more selective FAAH inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of endocannabinoids in other physiological processes such as neuroprotection and immune regulation.
4. Development of combination therapies involving FAAH inhibitors and other pharmacological agents.
5. Studies on the safety and tolerability of FAAH inhibitors in humans.
6. Investigation of the potential use of FAAH inhibitors in the treatment of drug addiction and withdrawal.
合成法
The synthesis of 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide involves the reaction of 6-chloroindole-2-carboxylic acid with 1-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The resulting intermediate is then treated with acetyl chloride to form the desired product.
科学的研究の応用
6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease states such as pain, anxiety, and inflammation. Studies have shown that the inhibition of FAAH by 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide leads to an increase in endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. In addition, 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide has been shown to have anxiolytic effects in preclinical models.
特性
IUPAC Name |
6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11(12-5-3-2-4-6-12)19-17(21)16-9-13-7-8-14(18)10-15(13)20-16/h2-11,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKTMLGZLTQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

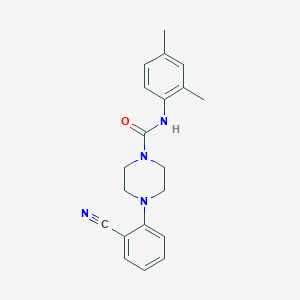



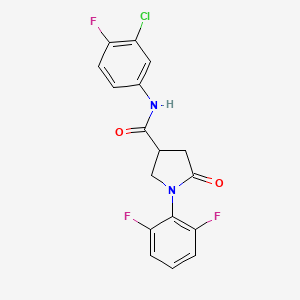
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6643316.png)

![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)
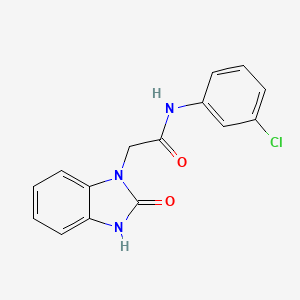
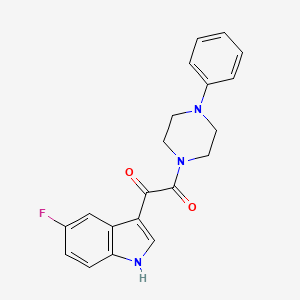
![1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)